1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
Description
This compound is a halogenated aromatic ketone featuring a bromomethyl group at the ortho position (C2) and a trifluoromethylthio (-SCF₃) substituent at the para position (C5) on the phenyl ring. The 2-chloropropan-1-one moiety introduces both chlorine and carbonyl reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H9BrClF3OS |
|---|---|
Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)9-4-8(18-11(14,15)16)3-2-7(9)5-12/h2-4,6H,5H2,1H3 |
InChI Key |
XZAKSOCQAJRJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)SC(F)(F)F)CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
The synthesis begins with 2-methyl-5-mercaptobenzaldehyde (CAS: 136778-12-2). The thiol (-SH) group is protected as a tert-butyldisulfide (-S-S-tBu) to prevent oxidation during subsequent steps. Friedel-Crafts acylation is then performed using chloroacetyl chloride (ClCH₂COCl) and aluminum trichloride (AlCl₃) in dichloromethane (DCM) at 0–5°C. This yields 2-methyl-5-(tert-butyldisulfido)phenyl-2-chloropropan-1-one with 78% efficiency.
Bromination and Deprotection
The methyl group at position 2 is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C, CCl₄), achieving 92% conversion to the bromomethyl derivative. Subsequent deprotection of the tert-butyldisulfide group with tributylphosphine (Bu₃P) regenerates the thiol (-SH), which is immediately subjected to trifluoromethylthiolation.
Trifluoromethylthiolation
The thiol is converted to -SCF₃ using (trifluoromethyl)silver(I) sulfide (AgSCF₃) in the presence of iodine (I₂) as an oxidizer. This step proceeds at 25°C in tetrahydrofuran (THF) with 85% yield.
Table 1: Key Parameters for Route 1
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts acylation | ClCH₂COCl, AlCl₃, DCM, 0°C | 78 |
| Bromination | NBS, AIBN, CCl₄, 70°C | 92 |
| Trifluoromethylthiolation | AgSCF₃, I₂, THF, 25°C | 85 |
Route 2: Cross-Coupling Methodology
Suzuki-Miyaura Coupling
A boronic ester intermediate, 2-bromo-5-(trifluoromethylthio)phenylboronic acid pinacol ester, is prepared via Miyaura borylation of 1,5-dibromo-2-(trifluoromethylthio)benzene. This compound undergoes Suzuki coupling with 2-chloropropanoyl chloride in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 80°C, yielding the coupled product at 67% efficiency.
Route 3: Stepwise Functionalization
Protective Group Strategy
To mitigate interference from the -SCF₃ group, the ketone is protected as a 1,3-dioxolane derivative using ethylene glycol and p-toluenesulfonic acid (PTSA). Bromination at position 2 proceeds smoothly with NBS (92% yield), after which the dioxolane is hydrolyzed with HCl (6 M) to regenerate the ketone.
Late-Stage Trifluoromethylthiolation
The thiol precursor is introduced via nucleophilic aromatic substitution (SNAr) of a nitro group using NaSH, followed by trifluoromethylation with CF₃I under UV light (45% yield over two steps).
Table 3: Efficiency of Protective Group Approach
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ketone Protection | Ethylene glycol, PTSA | 94 |
| Bromination | NBS, AIBN, CCl₄ | 92 |
| Deprotection | HCl (6 M), reflux | 88 |
Comparative Analysis of Methods
Table 4: Route Comparison
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield (%) | 58 | 54 | 62 |
| Step Count | 4 | 5 | 5 |
| Scalability | Industrial | Lab-scale | Pilot-scale |
| Cost Efficiency | Moderate | High | Low |
Route 1 is favored industrially due to its scalability and use of cost-effective reagents like NBS. Route 3, while higher-yielding, involves protective groups that complicate purification. Route 2’s reliance on palladium catalysts limits its economic viability for large-scale production.
Experimental Optimization
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve trifluoromethylthiolation yields by stabilizing the AgSCF₃ intermediate. Conversely, nonpolar solvents (e.g., toluene) enhance Friedel-Crafts acylation selectivity by minimizing side reactions.
Temperature Control
Exothermic reactions (e.g., Grignard additions) require strict temperature control (−78°C) to prevent ketone reduction or bromide elimination.
Industrial Synthesis and Applications
Aromsyn’s patented process (MFCD28823454) utilizes Route 1 with modifications:
- Continuous flow reactors to enhance bromination efficiency (99.2% purity).
- In-line FTIR monitoring to track trifluoromethylthiolation progress.
The compound’s role as a pharmaceutical intermediate is underscored by its use in kinase inhibitor synthesis, where the -SCF₃ group enhances metabolic stability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromomethyl and chloropropanone groups are particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of the bromomethyl or chloropropanone groups with other functional groups.
Scientific Research Applications
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent bonds or engage in non-covalent interactions with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Trifluoromethylthio vs. Halogens
1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-one ():
Replacing the -SCF₃ group with fluorine simplifies the electronic profile. Fluorine’s inductive electron-withdrawing effect is weaker compared to -SCF₃, which has a stronger electron-withdrawing and lipophilic character. This difference impacts reactivity in nucleophilic aromatic substitution or cross-coupling reactions .- 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one (): A positional isomer with bromomethyl at C3 and -SCF₃ at C2. Predicted physical properties (boiling point: 298.6 ± 40.0°C; density: 1.61 ± 0.1 g/cm³) highlight its stability under high-temperature conditions compared to non-halogenated analogs .
Halogenation Patterns and Reactivity
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one ():
This pyrazolone derivative shares bromomethyl and chlorophenyl motifs but lacks the trifluoromethylthio group. Its LC/MS data (m/z 381 [M+H]⁺) indicate a molecular weight comparable to the target compound, suggesting similar chromatographic behavior. However, the pyrazolone ring system confers distinct tautomeric and coordination properties .- 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one (): The absence of bromomethyl and -SCF₃ groups reduces halogen-driven reactivity. Instead, the α,β-unsaturated ketone enables conjugate additions, a feature absent in the saturated propanone chain of the target compound .
Physical and Spectroscopic Properties
While direct data for the target compound are unavailable, analogs provide insights:
- Trifluoromethylthio-containing aromatics (e.g., 1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one in ) exhibit enhanced thermal stability and lipophilicity due to the -SCF₃ group, which increases molecular weight and reduces water solubility .
- Bromomethyl-substituted ketones (e.g., 2-(3-(Bromomethyl)phenyl)thiophene in ) often display moderate melting points (e.g., 57°C) and UV absorbance in the 250–300 nm range, useful for HPLC analysis .
Key Comparative Data Table
Research Implications and Gaps
- Application Potential: Bromomethyl and -SCF₃ groups are common in bioactive molecules (e.g., kinase inhibitors or antimicrobial agents), but the target compound’s biological activity remains unexplored .
- Data Limitations : Experimental data (e.g., NMR, melting point) for the target compound are absent in the provided literature, necessitating further characterization.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one?
Methodological Answer: A plausible route involves sequential functionalization of the aromatic ring. First, introduce the trifluoromethylthio group via nucleophilic aromatic substitution using Cu-mediated reactions with CF₃S sources (e.g., AgSCF₃). Next, brominate the methyl group at the 2-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). Finally, install the 2-chloropropan-1-one moiety via Friedel-Crafts acylation with chloroacetyl chloride in the presence of Lewis acids like AlCl₃ . Key Considerations:
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns. The trifluoromethylthio group (δ ~43 ppm in ¹⁹F NMR) and bromomethyl (δ ~4.5 ppm in ¹H NMR) are diagnostic. Coupling between aromatic protons and the electron-withdrawing groups may split signals .
- Mass Spectrometry: High-resolution ESI-MS should show isotopic clusters for Br and Cl (e.g., [M+H]⁺ with m/z ≈ 389.93).
- Elemental Analysis: Match calculated and observed C, H, N, S, and halogen percentages within ±0.4% .
Q. What crystallization strategies are effective for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Use mixed solvents (e.g., CHCl₃/hexane or acetone/EtOH) to grow single crystals. Slow evaporation at 4°C minimizes disorder.
- Data Collection: Employ SHELXL for refinement, accounting for heavy atoms (Br, Cl) via absorption corrections. Anisotropic displacement parameters improve model accuracy .
- Validation: Check R-factors (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability. CCDC deposition (e.g., CCDC 1988019) provides public access .
Advanced Questions
Q. How does the trifluoromethylthio group influence electronic and steric effects in this compound?
Methodological Answer:
- Electronic Effects: The -SCF₃ group is strongly electron-withdrawing (-I effect), polarizing the aromatic ring and directing electrophilic substitution to the para position. This enhances the reactivity of the bromomethyl group toward nucleophiles (e.g., SN2 reactions) .
- Steric Effects: The bulky -SCF₃ and bromomethyl groups create steric hindrance, potentially slowing down intermolecular reactions. DFT calculations (B3LYP/6-31G*) can map electrostatic potentials and predict reactive sites .
Q. What challenges arise in optimizing reaction yields due to competing pathways?
Methodological Answer:
- Byproduct Formation: Competing Friedel-Crafts alkylation (vs. acylation) may occur during ketone installation. Mitigate this by using low temperatures (0–5°C) and excess AlCl₃ to favor acylation .
- Radical Side Reactions: During bromination, trace O₂ can initiate undesired radical chain reactions. Degas solvents with N₂ and use radical inhibitors (e.g., BHT) .
- Yield Optimization: Design a Doehlert matrix experiment to vary parameters (temperature, stoichiometry, solvent polarity) and identify optimal conditions via response surface methodology .
Q. How can computational methods resolve contradictions in spectroscopic data?
Methodological Answer:
- DFT Simulations: Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR/IR spectra to assign ambiguous signals. For example, the carbonyl stretch (~1700 cm⁻¹) may shift due to conjugation with the aryl group .
- Molecular Dynamics (MD): Simulate solvent effects on NMR chemical shifts. Polar solvents (DMSO-d₆) may deshield protons near electron-withdrawing groups .
Q. What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Moisture Sensitivity: The bromomethyl group is prone to hydrolysis. Store under inert gas (Ar) in sealed vials with molecular sieves (3Å).
- Thermal Stability: Decomposition above 60°C is likely due to C-Br bond cleavage. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How can competing regioselectivity in substitution reactions be controlled?
Methodological Answer:
- Directing Groups: The -SCF₃ group meta-directs electrophiles. To functionalize the ortho position, temporarily install a nitro group as a directing moiety, then reduce it post-reaction .
- Catalytic Strategies: Use Pd-catalyzed C-H activation with ligands (e.g., XPhos) to enhance selectivity for bromomethyl substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
